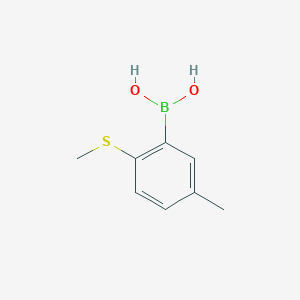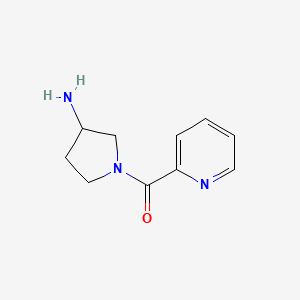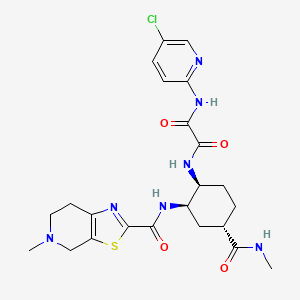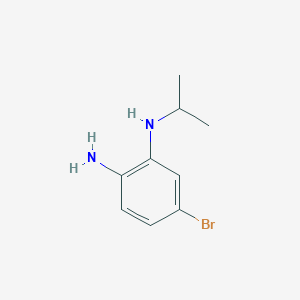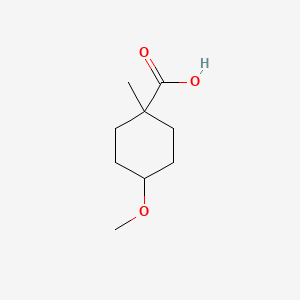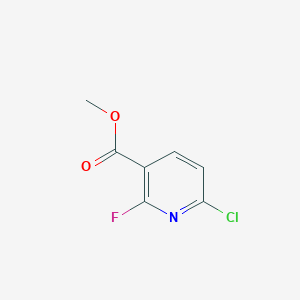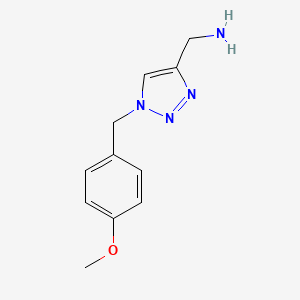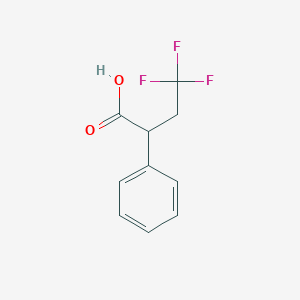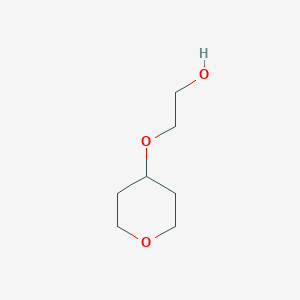
2-(Oxan-4-yloxy)ethan-1-ol
Descripción general
Descripción
“2-(Oxan-4-yloxy)ethan-1-ol” is a colorless, transparent liquid that belongs to the class of organic compounds. It has a CAS Number of 398487-56-4 and a molecular weight of 146.19 .
Molecular Structure Analysis
The IUPAC name of “2-(Oxan-4-yloxy)ethan-1-ol” is 2-(tetrahydro-2H-pyran-4-yloxy)ethanol . The InChI code is 1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
“2-(Oxan-4-yloxy)ethan-1-ol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Chemistry
Summary of the Application
“2-(Oxan-4-yloxy)ethan-1-ol” has been used in a novel I2-catalyst oxidative dehydrogenative tandem cyclization . This process involves three components: 2-methylquinolines, arylamines, and 1,4-dioxane .
Methods of Application or Experimental Procedures
In this process, the 1,4-dioxane ring was opened and a 2-(vinyloxy)ethan-1-ol group was obtained . This transformation involved the cleavage of 7 C–H bonds, 2 N–H bonds, and 1 C–O bond .
Results or Outcomes
The result of this process was the construction of 2-([2,2′-biquinolin]-3-yloxy)ethan-1-ol derivatives . This transformation led to the construction of 2 C–C bonds, 1 C–N bond, and 1 O–H bond .
Safety And Hazards
Propiedades
IUPAC Name |
2-(oxan-4-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECSOMGRCGVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

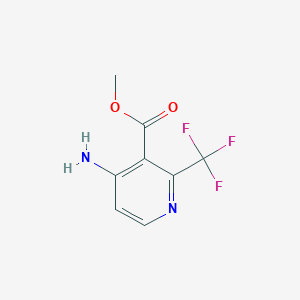
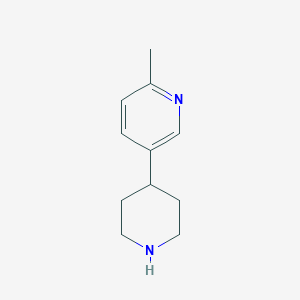
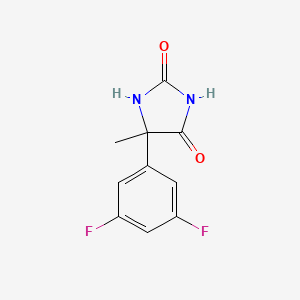
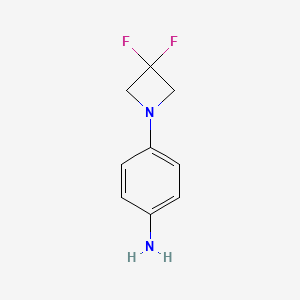
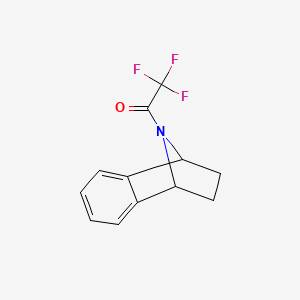
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
